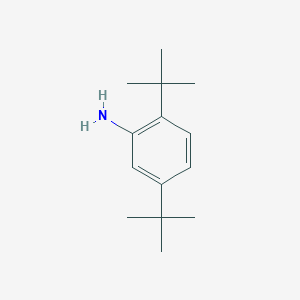









|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:11]3[CH:20]=[CH:19][C:18]4C(OC(=O)[C:16]5[C:17]=4[C:12]=3[C:13](=[CH:14][CH:15]=5)[C:8]3[C:9]=2[C:4]2[C:5](C(OC(=O)[C:3]=2[CH:2]=1)=O)=[CH:6][CH:7]=3)=O.N1C=CN=C1.O.C(C1C=CC(C(C)(C)C)=CC=1N)(C)(C)C>O.O.C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[CH:14]1[C:13]2=[C:12]3[C:11]([C:10]4[C:9]5[C:4](=[CH:5][CH:6]=[CH:7][C:8]2=5)[CH:3]=[CH:2][CH:1]=4)=[CH:20][CH:19]=[CH:18][C:17]3=[CH:16][CH:15]=1 |f:4.5.6.7.8|
|


|
Name
|
|
|
Quantity
|
3.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O
|
|
Name
|
|
|
Quantity
|
18.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(N)C=C(C=C1)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
1.32 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
210 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After the end of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is removed from the autoclave
|
|
Type
|
WASH
|
|
Details
|
by rinsing with ethanol
|
|
Type
|
ADDITION
|
|
Details
|
treated with water and concentrated hydrochloric acid
|
|
Type
|
CUSTOM
|
|
Details
|
has evaporated
|
|
Type
|
FILTRATION
|
|
Details
|
The brown-red residue is filtered off with suction
|
|
Type
|
FILTRATION
|
|
Details
|
The residue is filtered off with suction
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 120° C. in a drying cabinet
|
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |









|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:11]3[CH:20]=[CH:19][C:18]4C(OC(=O)[C:16]5[C:17]=4[C:12]=3[C:13](=[CH:14][CH:15]=5)[C:8]3[C:9]=2[C:4]2[C:5](C(OC(=O)[C:3]=2[CH:2]=1)=O)=[CH:6][CH:7]=3)=O.N1C=CN=C1.O.C(C1C=CC(C(C)(C)C)=CC=1N)(C)(C)C>O.O.C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[CH:14]1[C:13]2=[C:12]3[C:11]([C:10]4[C:9]5[C:4](=[CH:5][CH:6]=[CH:7][C:8]2=5)[CH:3]=[CH:2][CH:1]=4)=[CH:20][CH:19]=[CH:18][C:17]3=[CH:16][CH:15]=1 |f:4.5.6.7.8|
|


|
Name
|
|
|
Quantity
|
3.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O
|
|
Name
|
|
|
Quantity
|
18.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(N)C=C(C=C1)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
1.32 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
210 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After the end of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is removed from the autoclave
|
|
Type
|
WASH
|
|
Details
|
by rinsing with ethanol
|
|
Type
|
ADDITION
|
|
Details
|
treated with water and concentrated hydrochloric acid
|
|
Type
|
CUSTOM
|
|
Details
|
has evaporated
|
|
Type
|
FILTRATION
|
|
Details
|
The brown-red residue is filtered off with suction
|
|
Type
|
FILTRATION
|
|
Details
|
The residue is filtered off with suction
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 120° C. in a drying cabinet
|
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |